molecular formula C21H19NO4S B12278612 Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12278612
M. Wt: 381.4 g/mol
InChI Key: UZQCLWUMBJAMRY-UHFFFAOYSA-N
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Description

Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its thia-azabicycloheptane core, which is a significant feature in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions, often involving the use of sulfur-containing reagents to introduce the thia group. The formyl and carboxylate groups are then introduced through subsequent functionalization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thia-azabicycloheptane core plays a crucial role in these interactions, providing a unique binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart from these similar compounds is its specific functional groups and the unique arrangement of atoms within its bicyclic structure. This gives it distinct chemical properties and reactivity, making it particularly valuable in certain applications .

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

benzhydryl 3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H19NO4S/c1-21(13-23)19(22-16(24)12-17(22)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-19H,12H2,1H3

InChI Key

UZQCLWUMBJAMRY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

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